Exclusive Patent Citation: Only the (S)-Enantiomer Is Specified for Active PD-1/PD-L1 Inhibitor Synthesis
Patent WO 2019160882 (Gilead Sciences, 2019) explicitly names (S)-3-methylpyrrolidin-3-ol hydrochloride as a reagent for preparing biphenyl pyrazine PD-1/PD-L1 inhibitors, while the (R)-enantiomer and racemate are absent from the synthetic schemes and exemplified compounds [1]. This disclosure establishes the (S)-configuration as a structural requirement for the active pharmaceutical ingredient (API) class.
| Evidence Dimension | Patent-enforced stereochemical requirement for API synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer cited in WO 2019160882 for active inhibitor preparation |
| Comparator Or Baseline | (R)-enantiomer (CAS 1956436-45-5) and racemate (CAS 921592-91-8): not cited for this application |
| Quantified Difference | Qualitative exclusivity; (S)-enantiomer is the only stereoisomer validated for the disclosed PD-L1 inhibitor series |
| Conditions | PCT patent document analysis, 2019 priority date |
Why This Matters
Procurement of the (S)-enantiomer is the only path that aligns with the patented structure-activity relationship, ensuring regulatory and intellectual property compliance.
- [1] Aktoudianakis, E.; Cho, A.; Du, Z.; Graupe, M.; Lad, L. T.; et al. PD-1/PD-L1 Inhibitors. PCT Int. Appl. WO 2019160882 A1, August 22, 2019. View Source
